molecular formula C19H15LiS3 B14716359 Lithium, [tris(phenylthio)methyl]- CAS No. 14572-78-2

Lithium, [tris(phenylthio)methyl]-

Cat. No.: B14716359
CAS No.: 14572-78-2
M. Wt: 346.5 g/mol
InChI Key: ZKEDOTSYKSZXLT-UHFFFAOYSA-N
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Description

Lithium, [tris(phenylthio)methyl]- is an organolithium compound known for its unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of three phenylthio groups attached to a central carbon atom, which is bonded to a lithium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [tris(phenylthio)methyl]- typically involves the reaction of tris(phenylthio)methane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, around -78°C, to ensure the stability of the intermediate products .

Industrial Production Methods: While specific industrial production methods for Lithium, [tris(phenylthio)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: Lithium, [tris(phenylthio)methyl]- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.

    Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.

    Deprotonation: It can deprotonate weak acids, forming new lithium salts.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Alkylated or acylated products.

    Addition Reactions: Alcohols or ketones with extended carbon chains.

    Deprotonation: Lithium salts of the corresponding acids.

Scientific Research Applications

Lithium, [tris(phenylthio)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Lithium, [tris(phenylthio)methyl]- involves its ability to act as a strong nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the lithium ion, which stabilizes the negative charge on the central carbon atom, making it highly reactive .

Comparison with Similar Compounds

  • Tris(methylthio)methyl-lithium
  • Tris(trimethylsilyl)methyl-lithium
  • Bis(trimethylsilyl)methyl-lithium

Comparison: Lithium, [tris(phenylthio)methyl]- is unique due to the presence of phenylthio groups, which provide steric hindrance and influence its reactivity. Compared to its methylthio and trimethylsilyl counterparts, it exhibits different reactivity patterns and stability, making it suitable for specific synthetic applications .

Properties

CAS No.

14572-78-2

Molecular Formula

C19H15LiS3

Molecular Weight

346.5 g/mol

IUPAC Name

lithium;bis(phenylsulfanyl)methylsulfanylbenzene

InChI

InChI=1S/C19H15S3.Li/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H;/q-1;+1

InChI Key

ZKEDOTSYKSZXLT-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)S[C-](SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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